[(2-Ethoxyphenyl)methyl](propan-2-yl)amine [(2-Ethoxyphenyl)methyl](propan-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 940196-23-6
VCID: VC8155213
InChI: InChI=1S/C12H19NO/c1-4-14-12-8-6-5-7-11(12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3
SMILES: CCOC1=CC=CC=C1CNC(C)C
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

[(2-Ethoxyphenyl)methyl](propan-2-yl)amine

CAS No.: 940196-23-6

Cat. No.: VC8155213

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

[(2-Ethoxyphenyl)methyl](propan-2-yl)amine - 940196-23-6

Specification

CAS No. 940196-23-6
Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name N-[(2-ethoxyphenyl)methyl]propan-2-amine
Standard InChI InChI=1S/C12H19NO/c1-4-14-12-8-6-5-7-11(12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Standard InChI Key IZBZDCFTPIRHFD-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1CNC(C)C
Canonical SMILES CCOC1=CC=CC=C1CNC(C)C

Introduction

Chemical Structure and Molecular Properties

The IUPAC name of the compound, (2-Ethoxyphenyl)methylamine, reflects its substitution pattern. The molecular formula is C12_{12}H19_{19}NO (molecular weight: 193.29 g/mol). Key structural features include:

  • A 2-ethoxyphenyl group (ethoxy substituent at the second position of the benzene ring).

  • A methylene bridge (-CH2_2-) linking the phenyl group to the amine.

  • A propan-2-yl (isopropyl) group attached to the nitrogen atom.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO
Molecular Weight193.29 g/mol
IUPAC Name(2-Ethoxyphenyl)methylamine
SMILESCC(C)NCc1c(cccc1)OCC
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors2 (N and O atoms)
Lipophilicity (LogP)Estimated 2.1–2.5

The ethoxy group enhances the compound’s lipophilicity compared to non-substituted analogs, potentially improving membrane permeability in biological systems .

Synthesis Methods

The synthesis of (2-Ethoxyphenyl)methylamine typically involves reductive amination or nucleophilic substitution strategies.

Reductive Amination

A common route involves reacting 2-ethoxybenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3_3CN). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine:

2-Ethoxybenzaldehyde+IsopropylamineNaBH3CN[(2-Ethoxyphenyl)methyl](propan-2-yl)amine\text{2-Ethoxybenzaldehyde} + \text{Isopropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{[(2-Ethoxyphenyl)methyl](propan-2-yl)amine}

This method offers moderate yields (50–70%) and requires anhydrous conditions .

Catalytic Methods

Patented processes for similar amines suggest the use of hydrogenation catalysts (e.g., Raney nickel or palladium on carbon) under elevated pressures (1.0–8.0 MPa) and temperatures (150–350°C) . For example:

2-Ethoxybenzyl chloride+IsopropylamineH2,Pd/C[(2-Ethoxyphenyl)methyl](propan-2-yl)amine\text{2-Ethoxybenzyl chloride} + \text{Isopropylamine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{[(2-Ethoxyphenyl)methyl](propan-2-yl)amine}

Catalytic methods improve scalability but may require rigorous purification to remove byproducts like diisopropylamine .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible with polar organic solvents (e.g., ethanol, DMSO) but insoluble in water due to the hydrophobic ethoxy and isopropyl groups.

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the amine group, necessitating storage at low temperatures (2–8°C) .

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.20 (t, J=7.0 Hz, 3H, OCH2_2CH3_3), 1.25 (d, J=6.5 Hz, 6H, CH(CH3_3)2_2), 2.80–3.00 (m, 1H, CH(CH3_3)2_2), 3.50 (s, 2H, CH2_2NH), 4.05 (q, J=7.0 Hz, 2H, OCH2_2CH3_3), 6.80–7.30 (m, 4H, aromatic).

  • IR (KBr): 3300 cm1^{-1} (N-H stretch), 1250 cm1^{-1} (C-O-C stretch) .

Reactivity and Chemical Behavior

Key Reactions

  • Alkylation/Acylation: The secondary amine undergoes alkylation with alkyl halides or acylation with acid chlorides to form tertiary amines or amides, respectively.

  • Oxidation: Exposure to strong oxidants (e.g., KMnO4_4) oxidizes the amine to a nitro compound or hydroxylamine derivative .

  • Salt Formation: Reacts with hydrochloric acid to form a water-soluble hydrochloride salt, enhancing bioavailability in pharmaceutical formulations .

Catalytic Hydrogenation

Under hydrogenation conditions, the ethoxy group may undergo deoxygenation to a hydroxyl group if harsh catalysts (e.g., PtO2_2) are used, necessitating careful catalyst selection .

CompoundBioactivity
(2-Methoxyphenyl)methylamineWeak MAO inhibition (IC50_{50} = 12 μM)
(4-Ethoxyphenyl)methylamineAntibacterial (MIC = 64 μg/mL)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antihistamines and antidepressants, where the ethoxy group modulates receptor binding affinity .

Catalytic Studies

Its synthesis has informed the development of continuous-flow hydrogenation systems, optimizing catalyst lifetimes and reaction efficiencies in amine production .

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